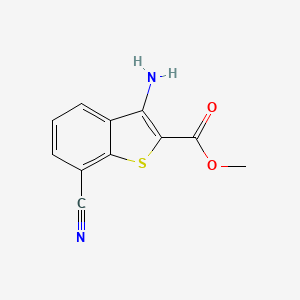

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate

Description

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with amino, cyano, and ester functional groups. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQECNHCVEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation for about 20 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : The compound can undergo copper-catalyzed cross-coupling reactions with functionalized aryl halides, leading to the formation of complex aromatic compounds. For instance, coupling with 4-iodophenyl acetate yielded significant products, demonstrating its utility in synthesizing diverse organic molecules .

- Substitution Reactions : The amino and cyano groups can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of the compound to create derivatives with enhanced properties.

The biological activities of this compound have been a focus of research, particularly regarding its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Mechanism of Action : It has been found to inhibit Polo-like kinase 1 (Plk1), a protein that is often upregulated in various cancers. Inhibition of Plk1 can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

- Cell Viability Studies : In vitro studies using leukemia cell lines demonstrated that derivatives of this compound significantly reduced cell viability. For example, one study reported IC50 values ranging from 23.2 µM to 95.9 µM against different cancer cell lines.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Efficacy Against Pathogens : Studies have indicated that derivatives possess notable activity against various pathogens, including Staphylococcus aureus. This highlights the compound's potential as a scaffold for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability, with flow cytometric analysis confirming apoptosis induction. The study concluded that this compound could be developed further as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of the compound were tested against various bacterial strains. The results showed promising activity against Staphylococcus aureus, indicating its potential application in treating bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 23.2 - 95.9 | |

| Anticancer | HepG-2 | 26.6 (tumor mass reduction) | |

| Antimicrobial | Staphylococcus aureus | Not specified | |

| Anti-inflammatory | Various | Not specified |

Table 2: Synthesis and Yield Data from Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Copper-Catalyzed Cross-Coupling | 4-Iodophenyl acetate | High yield |

| Copper-Catalyzed Cross-Coupling | 2-Iodoaniline | Low yield |

| Copper-Catalyzed Cross-Coupling | N-(2-Iodophenyl)acetamide | Traces |

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzothiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate This compound shares a benzothiophene-derived core but differs in substituents: a chloro group at position 6, a hydrazine-linked dihydroxybenzylidene group at position 3, and a sulfone moiety. Analytical data (C 39.02%, H 2.57%, N 13.00%) highlight its distinct stoichiometry compared to Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate, which likely has higher nitrogen content due to the cyano and amino groups .

- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) A sulfonylurea herbicide, this compound replaces the benzothiophene core with a benzoate ester linked to a triazine ring. Its herbicidal activity arises from acetolactate synthase inhibition, a mechanism unlikely in the target compound due to the absence of a sulfonylurea bridge. However, both compounds utilize ester groups for solubility modulation .

Physicochemical Properties

Research Findings and Challenges

- Applications: Unlike pesticidal sulfonylureas , the target compound’s applications are underexplored, possibly due to its discontinued status. Its cyano and amino groups may offer reactivity for further derivatization in drug discovery.

Biological Activity

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiophene ring, which is significant for its interaction with biological targets. The presence of amino, cyano, and ester functional groups enhances its reactivity and potential bioactivity.

This compound exhibits its biological activity primarily through:

- Hydrogen Bonding : The amino and cyano groups can form hydrogen bonds with various enzymes or receptors, influencing their activity.

- Electrostatic Interactions : These interactions help modulate receptor signaling pathways.

- π-π Stacking : The aromatic benzothiophene ring can engage in π-π stacking interactions, increasing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It demonstrates cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and SF-268 (central nervous system cancer) cells. The mechanism involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study reported that derivatives of this compound exhibited significant growth inhibition in leukemia cells (GI50 values determined via MTS assays). The structure-activity relationship (SAR) indicated that modifications to the thiophene ring could enhance anticancer potency .

- Anti-inflammatory Potential : Thiophene-based compounds similar to this compound have shown anti-inflammatory properties by inhibiting lipoxygenase (LOX) isoforms. This suggests that the compound may also have applications in treating inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate, and how are intermediates purified?

- Methodological Answer : A common approach involves coupling reactions using anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) under nitrogen-protected reflux conditions in dry CH₂Cl₂. Post-reaction, reverse-phase HPLC with methanol-water gradients (30% → 100%) is employed for purification, achieving yields of ~67% . Key intermediates are characterized via melting point analysis, IR (for C=O, C≡N, and NH₂ stretches), and NMR spectroscopy (¹H/¹³C chemical shifts for aromatic and ester groups) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300–3500 cm⁻¹, C≡N at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm), methyl esters (δ 3.8–4.0 ppm), and amino protons (δ 5.0–6.0 ppm, exchangeable). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and nitrile carbons (δ ~115 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Solvent Selection : Anhydrous CH₂Cl₂ minimizes hydrolysis of reactive intermediates.

- Temperature Control : Reflux at 40–50°C balances reaction rate and side-product suppression .

- Catalytic Additives : Triethylamine (TEA) or DMAP may enhance acylation efficiency of the amino group .

- Byproduct Analysis : LC-MS monitors reaction progress; side products (e.g., unreacted anhydrides) are identified via comparative NMR and removed via gradient HPLC .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes (e.g., bacterial gyrase or kinase targets), using crystal structures from PDB .

- DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect directs reactivity at the benzothiophene core .

- MD Simulations : GROMACS assesses binding stability in solvent (e.g., water, lipid bilayers) over 100-ns trajectories .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : SHELXT (direct methods) or SHELXD (charge flipping) for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters, hydrogen bonding (e.g., N–H···O interactions), and disorder modeling . WinGX integrates validation tools (e.g., PLATON) to check for missed symmetry or twinning .

Q. What in vitro assays evaluate the compound’s antimicrobial potential?

- Methodological Answer :

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values calculated via nonlinear regression .

- Time-Kill Assays : Expose cultures to 2× MIC; colony counts at 0–24 h assess bactericidal vs. bacteriostatic effects .

- Resistance Studies : Serial passaging in sub-MIC concentrations identifies mutation hotspots via whole-genome sequencing .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Cross-validate using reference strains (e.g., ATCC controls) and standardized media (e.g., Mueller-Hinton II) .

- SAR Studies : Compare analogs (e.g., varying substituents on the benzothiophene ring) to isolate structural determinants of activity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.